
N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide, commonly known as CMDBP, is a synthetic compound that belongs to the family of amides. It is a white crystalline powder that has a molecular weight of 329.45 g/mol. CMDBP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and analytical chemistry.
Mécanisme D'action
The exact mechanism of action of CMDBP is not fully understood, but it is believed to involve the modulation of various cellular pathways. It has been suggested that CMDBP induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. Additionally, CMDBP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
CMDBP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress-induced neuronal cell death. Additionally, CMDBP has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMDBP in lab experiments is its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities, which makes it a promising candidate for drug discovery. However, one of the limitations of using CMDBP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of CMDBP. One area of research is the development of CMDBP-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CMDBP and its effects on various cellular pathways. Furthermore, the development of new synthesis methods for CMDBP could lead to the production of more efficient and cost-effective compounds.
Méthodes De Synthèse
The synthesis of CMDBP involves the reaction between 4-methoxyphenylacetonitrile and 1-cyano-1,3-dimethylbutane in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction takes place at a temperature of 80-90°C for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
CMDBP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities. In one study, CMDBP was found to induce apoptosis in human breast cancer cells by activating the caspase pathway. In another study, it was shown to reduce inflammation in a mouse model of rheumatoid arthritis by inhibiting the production of pro-inflammatory cytokines. Furthermore, CMDBP has been shown to protect against oxidative stress-induced neuronal cell death in a rat model of Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(2)11-17(3,12-18)19-16(20)10-7-14-5-8-15(21-4)9-6-14/h5-6,8-9,13H,7,10-11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOCNBHGCNHIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2484515.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2484516.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2484517.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2484518.png)
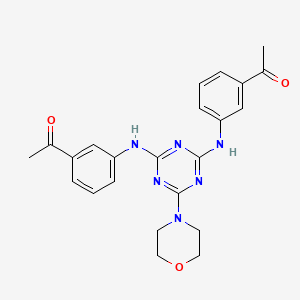
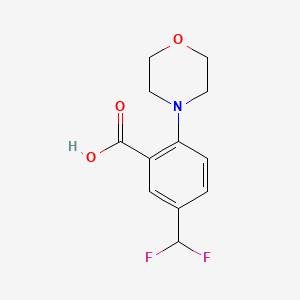
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2484522.png)
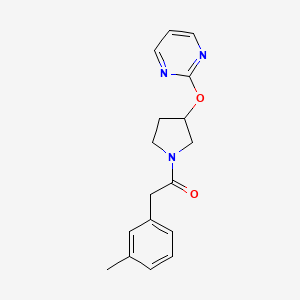


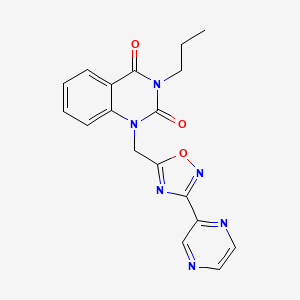

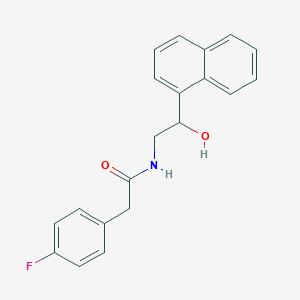
![N-(tert-butyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2484537.png)